![molecular formula C30H30N4O2 B2838164 N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide CAS No. 1189447-59-3](/img/structure/B2838164.png)
N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide
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Description
N~1~-(2-chlorophenyl)-3-methyl-N~3~-(4-methylbenzyl)piperidine-1,3-dicarboxamide, also known as U-47700, is a synthetic opioid analgesic drug that was first developed by a team of researchers at Upjohn in the 1970s. This drug has been found to have a high affinity for the mu-opioid receptor and is known to produce effects similar to those of other opioids such as morphine and fentanyl. The purpose of
Scientific Research Applications
- The compound has been investigated for its antioxidant capacity. Specifically, it was tested using various in vitro assays to evaluate its ability to scavenge free radicals and protect against oxidative stress .
- This suggests that the compound may have applications in modulating inflammation pathways and managing inflammatory conditions .
- Lipid peroxidation plays a crucial role in various diseases, including neurodegenerative disorders and cardiovascular diseases. Thus, this compound could be explored further for its therapeutic potential in this context .
Antioxidant Properties
Anti-Inflammatory Activity
Lipid Peroxidation Inhibition
properties
IUPAC Name |
N-benzyl-2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O2/c1-22-12-14-25(15-13-22)29-32-27-20-33(19-24-10-6-3-7-11-24)17-16-26(27)30(36)34(29)21-28(35)31-18-23-8-4-2-5-9-23/h2-15H,16-21H2,1H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCQNZOYFCUFXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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